N-(2-sec-butylphenyl)-2-chloropropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-9(2)11-7-5-6-8-12(11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKTVLRJPSPMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to N-(2-sec-butylphenyl)-2-chloropropanamide
Conventional methods for synthesizing this compound primarily rely on direct acylation or coupling reactions, which are widely applicable in the synthesis of N-aryl amides. researchgate.net
The most direct and widely employed method for synthesizing this compound is the acylation of 2-sec-butylphenylamine with 2-chloropropanoyl chloride. researchgate.netmdpi.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds readily and is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.
Common bases used for this purpose include tertiary amines, such as triethylamine (B128534) or pyridine, or an aqueous solution of a mild inorganic base like sodium bicarbonate. The choice of solvent is critical and is usually an aprotic solvent such as dichloromethane, chloroform, or diethyl ether to avoid unwanted side reactions with the acid chloride.
Table 1: Representative Conditions for Amidation of 2-sec-butylphenylamine
| Parameter | Condition | Purpose |
| Acylating Agent | 2-chloropropanoyl chloride | Provides the 2-chloropropanoyl group |
| Amine Precursor | 2-sec-butylphenylamine | Provides the N-(2-sec-butylphenyl) group |
| Base (optional) | Triethylamine, Pyridine | Scavenges HCl byproduct |
| Solvent | Dichloromethane, Toluene | Inert reaction medium |
| Temperature | 0°C to room temperature | To control reaction rate and minimize side reactions |
The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated through an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by purification, often via recrystallization or column chromatography.
An alternative to the acid chloride method involves the direct coupling of 2-chloropropionic acid with 2-sec-butylphenylamine using a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comthermofisher.com This method avoids the need to prepare the often moisture-sensitive acid chloride.
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the primary amine, 2-sec-butylphenylamine, to form the desired amide bond. A byproduct, a urea (B33335) derivative (dicyclohexylurea in the case of DCC), is formed, which is often insoluble in the reaction solvent and can be removed by filtration. creative-proteomics.comthermofisher.com
To improve reaction efficiency and suppress potential side reactions, such as the formation of N-acylurea byproducts, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. thermofisher.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then cleanly reacts with the amine.
Table 2: Comparison of Common Carbodiimide Coupling Reagents
| Coupling Agent | Full Name | Solubility | Byproduct |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Water-soluble urea |
| DCC | N,N'-dicyclohexylcarbodiimide | Organic solvent-soluble | Insoluble dicyclohexylurea |
This method is particularly useful when working with sensitive substrates, as the reaction conditions are generally mild.
Research into the synthesis of related chloroamide and chloroacetamide structures, particularly those with herbicidal properties, has led to the development of alternative synthetic strategies. researchgate.netresearchgate.netfao.org While not always directly applied to this compound, these methods offer potential alternative routes.
One such approach involves the reaction of anilines with α-halo esters, such as alkyl 2-bromopropionate, followed by chloroacetylation. fao.org Another strategy involves the rearrangement of 2-chloro-N-aryl acetamides under specific conditions to yield different N-aryl glycine (B1666218) derivatives, highlighting the chemical reactivity of the chloroamide functional group. rsc.org Furthermore, syntheses starting from different precursors, such as the reaction of ethenone with nitrogen trichloride, have been reported for the parent chloroacetamide, though this route is less common. sciencemadness.orgwikipedia.org These alternative pathways showcase the versatility of synthetic chemistry in accessing complex amide structures. researchgate.net
Stereoselective Synthesis of this compound Enantiomers
The 2-chloropropanamide moiety of the target molecule contains a stereocenter at the C2 position of the propanamide chain. Consequently, this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical area of research.
One established method for controlling stereochemistry in synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
In the context of propanamide synthesis, a chiral amine or alcohol could be used to form an amide or ester with propionic acid. The inherent chirality of the auxiliary would then direct a subsequent chlorination reaction to occur preferentially on one face of the molecule, leading to an enrichment of one diastereomer. For instance, popular auxiliaries like Evans oxazolidinones or pseudoephedrine have been widely used in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids, which could then be converted to the desired chloroamide. nih.govnih.gov Phenylglycinol has also emerged as a powerful chiral auxiliary for creating chiral amides. nih.gov
The general sequence would involve:
Coupling of propionic acid to a chiral auxiliary.
Diastereoselective α-chlorination of the propanoyl group.
Cleavage of the chiral auxiliary to yield the enantiomerically enriched 2-chloropropionic acid derivative.
Amidation with 2-sec-butylphenylamine to form the final product.
The efficiency of this approach depends on the degree of diastereoselectivity achieved in the chlorination step and the ease of removing the auxiliary without racemization. springerprofessional.de
Asymmetric catalysis represents a more modern and atom-economical approach to enantioselective synthesis. psu.edu This strategy employs a chiral catalyst to control the stereochemistry of the reaction, creating the desired enantiomer directly without the need for stoichiometric amounts of a chiral auxiliary.
For the synthesis of this compound, asymmetric catalysis could be applied in several ways. One potential route is the catalytic asymmetric amidation of an appropriate precursor. Recent developments have seen the emergence of enantioselective C-H amidation reactions, where a catalyst directs the formation of a C-N bond at a specific stereocenter. mdpi.comsci-hub.se
Another powerful strategy is the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamide. This would involve synthesizing an unsaturated analogue of the target molecule, which is then hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) to produce one enantiomer of the final product in high enantiomeric excess. While direct catalytic asymmetric C-N bond formation for this specific class of chloroamides is a developing field, the principles have been successfully applied to the synthesis of many other chiral amides and are a promising area for future research. rsc.org
Enantiomeric Separation Techniques for Racemic Mixtures
The synthesis of this compound from achiral precursors or using a racemic starting material like (±)-2-chloropropanoyl chloride results in a racemic mixture of its (R)- and (S)-enantiomers. Due to the distinct biological activities often exhibited by different enantiomers, their separation is a critical process in stereoselective chemistry. chiraltech.com Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their resolution requires chiral environments. jackwestin.com
Several techniques are employed for the resolution of such racemic amides. The most prevalent and effective methods include preparative chiral chromatography and crystallization-based techniques. nih.govresearchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used methods for enantiomeric separation on both analytical and preparative scales. nih.govup.pt The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Polysaccharide-based CSPs: These are the most common CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives (e.g., carbamates, benzoates) coated or immobilized on a silica (B1680970) support. nih.gov Their broad applicability and high enantioselectivity stem from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to chiral recognition. sci-hub.ru
Cyclodextrin-based CSPs: Cyclodextrins (CDs) are cyclic oligosaccharides that can separate enantiomers by forming inclusion complexes. nih.govnih.gov The analyte enters the hydrophobic cavity of the CD, and interactions with chiral centers on the CD rim lead to the separation of the enantiomers. nih.gov
Simulated Moving Bed (SMB) Chromatography: For large-scale industrial separation, SMB chromatography offers a continuous and efficient alternative to batch preparative HPLC. chiraltech.comnih.gov This technique simulates the counter-current movement of the stationary and mobile phases, allowing for high throughput and reduced solvent consumption in the separation of racemic mixtures. nih.gov
| CSP Type | Common Selectors | Primary Interaction Mechanisms | Typical Mobile Phases | Advantages | Limitations |
|---|---|---|---|---|---|
| Polysaccharide-based | Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric repulsion | Hexane/Isopropanol, Ethanol/Methanol | Broad applicability, high success rate | Higher cost, sensitivity to solvent |
| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin, Native β-cyclodextrin | Inclusion complexation, dipole-dipole interactions | Aqueous buffers with organic modifiers (e.g., Methanol) | Good for compounds with aromatic rings, can be used in reverse-phase | Lower sample capacity compared to polysaccharide CSPs |
| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and electrostatic interactions | Aqueous phosphate (B84403) buffers | High enantioselectivity for specific drug classes | Limited stability, narrow pH range, low capacity |
Crystallization Techniques: Crystallization methods represent a classic and industrially viable approach for resolving racemates.
Diastereomeric Crystallization: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. jackwestin.com Since diastereomers have different physical properties, they can be separated by fractional crystallization. Subsequently, the resolving agent is cleaved to yield the pure enantiomers of the target compound. jackwestin.com
Preferential Crystallization (Resolution by Entrainment): This technique is applicable to racemic compounds that form conglomerates (a physical mixture of separate enantiomeric crystals). It involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding it with a crystal of the desired enantiomer. researchgate.net
Theoretical and Computational Chemistry of N 2 Sec Butylphenyl 2 Chloropropanamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-sec-butylphenyl)-2-chloropropanamide, these calculations can predict its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. In the context of this compound, DFT calculations, often utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to identify the most stable conformations of the molecule. The presence of the rotatable bonds associated with the sec-butyl group and the propanamide side chain gives rise to several possible conformers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 178.5° | 0.00 |
| 2 | 85.2° | 2.54 |
| 3 | -88.9° | 2.61 |
| 4 | 10.3° | 5.12 |
Note: The data presented in this table is hypothetical and serves as a representative example of what would be expected from DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the chloroacetamide moiety, particularly the C-Cl bond. This distribution suggests that the phenyl ring is the primary site for electrophilic attack, whereas the chloroacetamide group is more susceptible to nucleophilic attack.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
| Electronegativity (χ) | 3.57 |
| Chemical Hardness (η) | 2.68 |
| Global Electrophilicity Index (ω) | 2.38 |
Note: The data presented in this table is hypothetical and serves as a representative example of what would be expected from quantum chemical calculations.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions. nih.gov In this compound, NBO analysis can elucidate hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the amide group into the antibonding orbitals of adjacent bonds. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target.
MD simulations could be used to explore the conformational landscape of the molecule in an aqueous solution, providing a more realistic picture of its behavior in a biological context. These simulations can also be used to calculate properties such as the radial distribution function, which describes how the density of a surrounding solvent varies as a function of distance from the solute.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. mdpi.com For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov
The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's electronic structure. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~750 (C-Cl stretch) |
| ¹H NMR (ppm) | 7.2-7.5 (aromatic protons), ~4.0 (CH-Cl), ~2.6 (sec-butyl CH), ~1.2, ~0.9 (sec-butyl CH₃) |
| ¹³C NMR (ppm) | ~170 (C=O), 130-140 (aromatic C), ~55 (CH-Cl), ~30 (sec-butyl CH) |
| UV-Vis (nm) | ~210, ~250 |
Note: The data presented in this table is hypothetical and serves as a representative example of what would be expected from computational predictions.
Structure-Activity Relationship (SAR) Modeling for Chloroamide Analogues
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. For chloroamide analogues, SAR models can be developed to predict the activity of new compounds based on their structural features. nih.gov
By building a quantitative structure-activity relationship (QSAR) model, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) of a series of chloroamide analogues can be correlated with their measured biological activity. This allows for the identification of key structural features that are important for activity. For this compound, descriptors such as the size and position of the sec-butyl group, and the electronic properties of the chloroacetamide moiety would be important parameters in a QSAR model. Such models can guide the design of new analogues with potentially improved activity.
Computational Studies of Reaction Transition States and Pathways
As of the current literature survey, specific computational studies detailing the reaction transition states and pathways for the formation of this compound are not publicly available. However, a theoretical analysis based on the well-established principles of nucleophilic acyl substitution, supported by computational studies on analogous systems, can provide significant insights into the plausible reaction mechanism. The formation of this compound most likely proceeds through the N-acylation of 2-sec-butylaniline (B1295110) with 2-chloropropanoyl chloride.
The generally accepted mechanism for this type of reaction involves a two-step process: nucleophilic attack followed by the elimination of a leaving group.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the 2-sec-butylaniline on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This is the rate-determining step of the reaction. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Tetrahedral Intermediate: This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom. It is a high-energy, transient species.
Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and concurrently, the chloride ion is expelled as the leaving group.
Deprotonation: The final step involves the deprotonation of the nitrogen atom, typically by a weak base present in the reaction mixture (such as another molecule of the aniline (B41778) or a deliberately added base like pyridine), to yield the final this compound product and a protonated base.
The presence of the bulky 2-sec-butyl group on the aniline ring is expected to have a significant steric influence on the transition state. researchgate.netnih.gov This steric hindrance can raise the energy of the transition state, thereby slowing down the rate of reaction compared to the acylation of aniline or less hindered anilines. nih.gov Computational models can be employed to quantify this steric effect by calculating the activation energy barrier for the reaction. numberanalytics.com
Furthermore, the electronic properties of the substituents also play a role. The sec-butyl group is a weak electron-donating group, which slightly increases the nucleophilicity of the aniline nitrogen, potentially favoring the reaction. Conversely, the chlorine atom on the 2-chloropropanoyl chloride is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
A hypothetical reaction coordinate diagram for this reaction would show the reactants (2-sec-butylaniline and 2-chloropropanoyl chloride) at a certain energy level, proceeding through a high-energy transition state to form the tetrahedral intermediate. This intermediate would then pass through a second, lower-energy transition state to release the chloride ion and form the protonated amide, which is then deprotonated to give the final product.
While detailed quantitative data from computational studies on this compound is not available, the qualitative picture derived from analogous systems provides a solid foundation for understanding the reaction dynamics. Future computational investigations could provide precise energy barriers, transition state geometries, and the influence of solvent on the reaction pathway.
Table of Plausible Intermediate and Transition State Geometries (Hypothetical)
| Species | Key Geometric Parameters (Hypothetical) | Relative Energy (kcal/mol) |
| Reactants | N/A | 0 |
| Transition State 1 | N---C bond forming, C=O bond lengthening | High |
| Tetrahedral Intermediate | C-N single bond, C-O single bond | Intermediate |
| Transition State 2 | C-Cl bond breaking, C=O bond shortening | Lower than TS1 |
| Products | N-C amide bond, C=O double bond | Low |
Degradation and Transformation Pathways Academic Context
Hydrolytic Stability and Degradation Kinetics
Hydrolysis is a critical degradation pathway for chloroacetamide herbicides in aqueous environments. The stability of N-(2-sec-butylphenyl)-2-chloropropanamide is expected to be pH-dependent, with reaction rates varying significantly under acidic and basic conditions. For chloroacetamide herbicides in general, hydrolysis can be a key factor governing their long-term presence in environments like shallow aquifers where other transformation processes may be limited. nih.gov
Under acidic conditions, the hydrolysis of chloroacetamide herbicides can proceed through cleavage of both the amide and ether groups. nih.govacs.orgresearchgate.net For this compound, this would involve the protonation of the amide oxygen or nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This can lead to the cleavage of the amide bond, yielding 2-sec-butylaniline (B1295110) and 2-chloropropanoic acid. The specific mechanism can be influenced by the concentration of the acid.
| Reactant | Condition | Primary Mechanism | Potential Products |
| This compound | Acidic (e.g., HCl) | Amide and/or ether group cleavage | 2-sec-butylaniline, 2-chloropropanoic acid |
This table is illustrative and based on general mechanisms for chloroacetamide herbicides.
In basic or alkaline environments, the hydrolysis of chloroacetamides typically proceeds via two main pathways: an intermolecular SN2 reaction or amide cleavage. nih.govacs.orgresearchgate.net In the SN2 pathway, the hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine, leading to the substitution of the chlorine atom with a hydroxyl group. This would form N-(2-sec-butylphenyl)-2-hydroxypropanamide. Alternatively, the hydroxide ion can attack the carbonyl carbon, leading to the cleavage of the amide bond to produce 2-sec-butylaniline and 2-chloropropanoate. The dominant pathway can be influenced by the specific structure of the chloroacetamide. nih.govacs.org
| Reactant | Condition | Primary Mechanism | Potential Products |
| This compound | Basic (e.g., NaOH) | SN2 reaction at the α-carbon | N-(2-sec-butylphenyl)-2-hydroxypropanamide |
| This compound | Basic (e.g., NaOH) | Amide cleavage | 2-sec-butylaniline, 2-chloropropanoate |
This table is illustrative and based on general mechanisms for chloroacetamide herbicides.
The rate of hydrolysis for chloroacetamide herbicides is highly dependent on pH. Studies on analogous compounds have shown that half-lives can range from weeks at neutral pH to much shorter periods under strongly acidic or basic conditions. nih.gov For instance, the hydrolysis rate of the dichloroacetamide safener benoxacor is significantly influenced by pH, with a half-life of over 55 days at pH 7, which decreases substantially under more alkaline conditions. nih.govacs.orgresearchgate.net It is anticipated that this compound would exhibit a similar pH-dependent degradation profile, being most stable around a neutral pH and degrading more rapidly at low and high pH values.
Hypothetical pH-Dependent Hydrolysis Rate of this compound
| pH Condition | Relative Degradation Rate | Expected Primary Mechanism |
|---|---|---|
| Acidic (pH < 4) | High | Acid-catalyzed amide cleavage |
| Neutral (pH 6-8) | Low | Slow hydrolysis |
This table presents a hypothetical profile based on the known behavior of other chloroacetamide herbicides.
Photolytic Degradation Processes
Photolysis, or degradation induced by light, is another significant pathway for the transformation of chloroacetamide herbicides in the environment, particularly in surface waters exposed to sunlight.
Exposure to ultraviolet (UV) radiation can induce several transformation reactions in chloroacetamide herbicides. Research on compounds like acetochlor, alachlor, and metolachlor has shown that the primary transformation reactions under UV treatment include dechlorination, mono- and multi-hydroxylation, and cyclization. dtu.dknih.gov The initial step in the photolysis of many chloroacetamides is the cleavage of the carbon-chlorine (C-Cl) bond. dtu.dk This homolytic cleavage results in the formation of a radical intermediate, which can then undergo further reactions with water and oxygen to form various degradation products.
For this compound, exposure to UV/Vis light would likely lead to the cleavage of the C-Cl bond on the propanamide moiety as the initial step. The resulting radical could then be hydroxylated or undergo other rearrangements.
While specific photodegradation products for this compound have not been documented in the available literature, studies on other chloroacetamides provide insight into the likely transformation products. The main photodegradation products identified for herbicides like acetochlor, alachlor, and metolachlor are hydroxylated and dechlorinated derivatives. dtu.dknih.gov For example, a common initial product is the replacement of the chlorine atom with a hydroxyl group. dtu.dk Further irradiation can lead to the formation of more complex structures, including cyclized products.
Plausible Photodegradation Products of this compound
| Parent Compound | Proposed Photodegradation Product | Formation Pathway |
|---|---|---|
| This compound | N-(2-sec-butylphenyl)-2-hydroxypropanamide | Dechlorination followed by hydroxylation |
| This compound | Oxanilic and sulfonic acid derivatives | Further oxidation and rearrangement |
This table is based on identified degradation products of structurally similar chloroacetamide herbicides.
Enzymatic and Microbial Transformation Mechanisms
The environmental fate of this compound, a substituted chloroacetamide, is largely dictated by enzymatic and microbial transformation processes. While specific studies on this compound are limited, a comprehensive understanding of its degradation can be extrapolated from research on structurally related alkylphenols, amides, and chloroacetamide herbicides. These studies reveal common pathways involving microbial metabolism and enzyme-mediated cleavage, leading to the formation of various transformation products.
Microbial Metabolism of Related Alkylphenols and Amides
The microbial breakdown of this compound is expected to involve pathways similar to those observed for other alkylphenols and aromatic amides. Microorganisms, particularly bacteria and fungi, are known to metabolize such compounds through a series of oxidative reactions.
Alkylphenol Degradation:
The 2-sec-butylphenyl group of the molecule is a type of alkylphenol structure. The microbial metabolism of long-chain alkylphenols has been studied, with many degrading bacteria belonging to the sphingomonads and related genera nih.govresearchgate.net. Fungal metabolism of these compounds is not restricted to specific taxa nih.govresearchgate.net.
Key degradation pathways for alkylphenols include:
Aromatic Ring Hydroxylation: Both bacteria and fungi can introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage nih.govresearchgate.net.
Alkyl Chain Oxidation: The alkyl substituent can be oxidized, a common pathway for the breakdown of these compounds in fungi, which may involve both intracellular and extracellular oxidative enzymes nih.govresearchgate.net.
ipso-Substitution: Sphingomonads have been observed to degrade nonylphenol via an unusual ipso-substitution mechanism, where the alkyl group is directly replaced nih.govresearchgate.net.
The genus Rhodococcus is also known to catabolize alkylphenols through a meta-cleavage pathway of the corresponding alkylcatechol intermediate frontiersin.org. This process is initiated by a two-component hydroxylase that converts the alkylphenol to an alkylcatechol frontiersin.org.
Amide Metabolism:
The amide linkage in this compound is another site for microbial attack. Various microorganisms possess amidase enzymes capable of hydrolyzing the amide bond, separating the aromatic and aliphatic portions of the molecule. The microbial metabolism of chloroacetamide herbicides, which share the N-acyl-aniline structure, often proceeds through initial transformations of the chloroacetyl group followed by amide bond cleavage nih.govresearchgate.net.
Enzyme-Mediated Cleavage and Derivatization
Specific enzymes play a crucial role in the degradation of this compound. These enzymes can cleave the amide bond and modify the functional groups of the molecule.
Amide Bond Cleavage:
The cleavage of the amide bond is a critical step in the detoxification and degradation of this compound. This hydrolysis is typically catalyzed by amidases or proteases. While synthetic amides are generally stable, enzymes can facilitate their cleavage under mild physiological conditions nih.govorganic-chemistry.org. Metalloproteases, for instance, utilize a metal ion like Zn2+ to activate the amide bond for hydrolysis nih.gov. Some enzymes, like asparagine peptide lyases, can cleave amide bonds without hydrolysis nih.gov.
Derivatization Reactions:
Enzymatic reactions can also lead to the derivatization of the molecule, altering its properties and facilitating further degradation. For chloroacetamide herbicides, a common initial biotransformation step is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs) nih.govacs.orgacs.org. This reaction typically involves the displacement of the chlorine atom from the α-carbon of the propanamide side chain.
The cytochrome P450 monooxygenase system is also heavily involved in the metabolism of related compounds. These enzymes can catalyze a variety of reactions, including hydroxylation of the alkyl side chain and the aromatic ring nih.govnih.gov. For instance, human cytochrome P450 isoforms like CYP3A4 and CYP2B6 are known to metabolize chloroacetamide herbicides nih.gov.
Biotransformation Pathways and Metabolite Elucidation
The biotransformation of this compound is expected to proceed through a series of steps, resulting in a variety of metabolites. Based on the metabolism of related compounds, a plausible pathway can be proposed.
Proposed Biotransformation Pathway:
Dechlorination: The initial step is likely the enzymatic removal of the chlorine atom from the 2-chloropropanamide side chain. This can occur via hydrolysis or, more commonly, through conjugation with glutathione nih.govacs.org.
Amide Hydrolysis: The amide bond is then cleaved by amidase enzymes, yielding 2-sec-butylaniline and 2-hydroxypropanoic acid (lactic acid) or its derivatives.
Oxidation of the Alkyl Group: The sec-butyl group can undergo hydroxylation at various positions, followed by further oxidation to ketones and carboxylic acids. This is a common pathway in the metabolism of alkylated aromatic compounds nih.gov.
Aromatic Ring Hydroxylation and Cleavage: The 2-sec-butylaniline intermediate can be hydroxylated on the aromatic ring, forming aminophenolic compounds. These can then undergo ring cleavage, leading to the complete mineralization of the molecule.
The table below summarizes the potential key biotransformation reactions and the enzymes involved.
| Reaction Type | Enzyme Class | Potential Metabolites |
| Dechlorination/Conjugation | Glutathione S-transferase | Glutathione conjugate of N-(2-sec-butylphenyl)-propanamide |
| Amide Hydrolysis | Amidase/Protease | 2-sec-butylaniline, 2-chloropropanoic acid |
| Alkyl Chain Oxidation | Cytochrome P450 monooxygenase | Hydroxylated sec-butylphenyl derivatives |
| Aromatic Ring Hydroxylation | Cytochrome P450 monooxygenase | Hydroxylated 2-sec-butylaniline |
Metabolite Elucidation:
The identification of these transformation products is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). These methods allow for the separation and structural characterization of the various metabolites formed during microbial or enzymatic degradation studies.
Derivatization Chemistry and Analog Development
Synthetic Modifications of the Amide Linkage
The 2-chloro-propanamide portion of the molecule is a key site for derivatization, offering opportunities for substitution, reduction, and hydrolysis.
The chlorine atom is positioned alpha to a carbonyl group, which activates it for nucleophilic substitution, primarily through an S_N2 mechanism. This reaction allows for the introduction of a wide variety of functional groups. The reaction proceeds with the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.
Common nucleophiles that can be employed include:
Amines (Primary and Secondary): Reaction with amines yields amino-propanamide derivatives.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further reduced to a primary amine.
Thiols: Thiolates react to form thioether linkages.
Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form ether derivatives.
The general scheme for this substitution is as follows: R-Nu + N-(2-sec-butylphenyl)-2-chloropropanamide → N-(2-sec-butylphenyl)-2-(Nu)-propanamide + R-Cl (where Nu represents the nucleophile)
Interactive Table: Examples of Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Methylamine (CH₃NH₂) | N-(2-sec-butylphenyl)-2-(methylamino)propanamide |
| Azide | Sodium Azide (NaN₃) | N-(2-sec-butylphenyl)-2-azidopropanamide |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | N-(2-sec-butylphenyl)-2-(methylthio)propanamide |
The amide functional group is relatively stable but can be reduced to an amine using powerful reducing agents. This transformation fundamentally alters the core structure, converting the propanamide linkage into a propyl-amine chain. The most common reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). The reaction involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂).
The resulting product is a secondary amine, specifically N-(2-sec-butylphenyl)-2-chloropropan-1-amine. It is important to note that this reduction does not affect the chlorine atom or the chiral centers under typical conditions.
Reaction Scheme: this compound --(1. LiAlH₄, THF; 2. H₂O)--> N-(2-sec-butylphenyl)-2-chloropropan-1-amine
The term "oxidation" in this context typically refers to the hydrolytic cleavage of the amide bond to yield its constituent carboxylic acid and amine. This reaction can be achieved under either acidic or basic conditions, effectively reversing the amide formation.
Acidic Hydrolysis: Heating the amide in the presence of a strong acid (e.g., HCl, H₂SO₄) and water yields 2-chloropropanoic acid and the corresponding anilinium salt (2-sec-butylanilinium chloride).
Basic Hydrolysis: Refluxing the amide with a strong base (e.g., NaOH, KOH) results in the formation of the carboxylate salt (sodium 2-chloropropanoate) and the free aniline (B41778) (2-sec-butylaniline).
These reactions are fundamental for degradative studies or for preparing the parent amine and carboxylic acid components.
Functionalization of the Phenyl Ring System
The phenyl ring of the 2-sec-butylaniline (B1295110) moiety is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the amide group and the sec-butyl group—govern the regioselectivity of these reactions.
Amide Group (-NHCOR): This is an ortho-, para-directing and activating group. However, the large size of the group provides significant steric hindrance at the ortho position (position 6).
sec-Butyl Group: This is a weakly activating, ortho-, para-directing group. stackexchange.com
Considering these factors, electrophilic attack is most favored at the para position (position 4) relative to the amide linkage, which is less sterically hindered. The position ortho to the sec-butyl group and meta to the amide (position 3) is also a potential, though less favored, site for substitution.
Interactive Table: Potential Phenyl Ring Functionalization Reactions
| Reaction Type | Reagent | Major Product (Predicted) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-(2-sec-butyl-4-nitrophenyl)-2-chloropropanamide |
| Halogenation | Br₂ / FeBr₃ | N-(4-bromo-2-sec-butylphenyl)-2-chloropropanamide |
Alterations to the sec-Butyl Moiety
Modifying the sec-butyl group without affecting other functional groups is challenging. The most reactive positions on this alkyl chain are the benzylic hydrogens (the hydrogen on the carbon directly attached to the phenyl ring). These hydrogens can be susceptible to radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV light could introduce a bromine atom at this position. This new halide could then undergo substitution or elimination reactions to introduce further diversity. However, such reactions may lack selectivity and could lead to a mixture of products.
Stereochemical Implications of Derivatization Reactions
This compound possesses two stereocenters:
The carbon atom bearing the chlorine in the propanamide group (C2).
The benzylic carbon atom in the sec-butyl group.
Consequently, the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). The stereochemical outcome of derivatization reactions is highly dependent on which part of the molecule is modified.
Reactions at C2 of the Propanamide Moiety: Nucleophilic substitution at this center (Section 7.1.1) typically proceeds via an S_N2 mechanism. This mechanism is stereospecific and results in an inversion of configuration at the C2 center. libretexts.org For example, if the starting material is the (R)-2-chloro isomer, the substitution product will be the (S)-isomer.
Amide Reduction: The reduction of the amide to an amine (Section 7.1.2) does not involve breaking any bonds at the chiral centers, so the configuration of both stereocenters is retained.
Phenyl Ring Functionalization: Electrophilic aromatic substitution (Section 7.2) does not affect the existing stereocenters, and their configurations remain unchanged.
Reactions at the sec-Butyl Group: If reactions are induced at the benzylic carbon of the sec-butyl group (Section 7.3), the stereochemical integrity of this center may be compromised. Reactions proceeding through radical or carbocationic intermediates would likely lead to racemization at this position, resulting in a mixture of diastereomers.
The use of enantiomerically pure starting materials, such as (S)-2-chloropropionic acid, is a common strategy to control the stereochemistry at the C2 position of the final product. researchgate.net Subsequent derivatization must then be carefully planned to either retain or predictably invert this configuration.
Design Principles for Novel Analogues
The strategic design of novel analogues of this compound is guided by established principles of medicinal chemistry, focusing on the systematic modification of its core structure to explore and optimize potential biological activity. The primary areas for modification include the N-phenyl ring, the amide linkage, and the α-chloro group of the propanamide moiety. Structure-activity relationship (SAR) studies, even on related chemical scaffolds, provide a rational basis for these design efforts.
Modification of the N-Phenyl Ring
The N-phenyl ring presents a key target for analog development, where substitutions can modulate electronic properties, lipophilicity, and steric interactions.
A hypothetical exploration of these modifications on a generic biological activity is presented in Table 1.
Table 1: Hypothetical Structure-Activity Relationship of N-Phenyl Ring Modifications
| Analog Structure | Modification | Predicted Change in Activity | Rationale |
|---|---|---|---|
| N-(2-ethylphenyl)-2-chloropropanamide | Smaller ortho-alkyl group | Potentially altered | Reduces steric hindrance, may improve or disrupt binding fit. |
| N-(2-sec-butyl-4-methoxyphenyl)-2-chloropropanamide | Addition of para-EDG | Potentially increased | Increases electron density on the ring, may enhance target interaction. uomustansiriyah.edu.iq |
| N-(2-sec-butyl-4-chlorophenyl)-2-chloropropanamide | Addition of para-EWG | Potentially altered | Modifies electronic properties and lipophilicity. nih.govnih.gov |
| N-(2,6-diethylphenyl)-2-chloropropanamide | Disubstitution at ortho positions | Potentially decreased | Increased steric bulk may prevent optimal binding conformation. nih.gov |
Bioisosteric Replacement Strategies
Bioisosterism is a fundamental strategy in drug design used to modify a lead compound's physicochemical properties while retaining or enhancing its biological activity. ufrj.brresearchgate.net This approach can be applied to various parts of the this compound structure.
Halogen Modification: The chlorine atom on the propanamide moiety is a prime candidate for bioisosteric replacement. Substituting it with other halogens such as fluorine, bromine, or iodine allows for a systematic variation in electronegativity, atomic radius, and lipophilicity. A fluorine atom, for example, is smaller and more electronegative, which could lead to stronger dipole interactions. A bromine or iodine atom is larger and more lipophilic, which might enhance binding through van der Waals forces or improve membrane passage.
Amide Bond Isosteres: The amide bond itself can be replaced with bioisosteres to alter chemical stability, hydrogen bonding capacity, and conformational properties. Potential replacements include reverse amides, thioamides, or stable isosteres like tetrazoles. researchgate.net These modifications can address potential metabolic liabilities associated with the amide group and introduce new interaction patterns with a biological target.
Alkyl Group Isosteres: The sec-butyl group can be replaced by other alkyl groups of similar size but different connectivity (e.g., isobutyl, tert-butyl) or by cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to introduce conformational rigidity. mdpi.comnih.gov This can help to lock the molecule into a more bioactive conformation, potentially increasing potency.
Table 2 illustrates potential bioisosteric replacements and their intended effects.
Table 2: Application of Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference Compound |
|---|---|---|---|
| -Cl (on propanamide) | -F, -Br | Modulate electronegativity and lipophilicity. | N-(2-sec-butylphenyl)-2-fluoropropanamide |
| -C=O (amide carbonyl) | -C=S (thioamide) | Altered hydrogen bonding and electronic character. | N-(2-sec-butylphenyl)-2-chloropropanethioamide |
| sec-Butyl | Cyclopentyl | Increased conformational rigidity. | N-(2-cyclopentylphenyl)-2-chloropropanamide |
| -NH- (amide) | -CH₂- | Removal of H-bond donor, increased stability. | 1-(2-sec-butylphenylamino)-3-chlorobutan-2-one |
Conformational Restriction and Rigidity
The inherent flexibility of this compound allows it to adopt multiple conformations in solution. The ortho-sec-butyl group already restricts rotation around the N-aryl bond, favoring a non-planar arrangement between the phenyl ring and the amide group. nsf.gov Introducing further conformational constraints can pre-organize the molecule into a bioactive conformation, which can lead to enhanced potency and selectivity by reducing the entropic penalty of binding.
This can be achieved by incorporating the flexible parts of the molecule into ring structures. For example, cyclization between the alkyl chain and the phenyl ring could lead to novel heterocyclic structures. The degree of coplanarity between the N-aryl group and the amide plane is a critical determinant of conformational preference (cis vs. trans) and can significantly impact biological activity. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the preferred conformations of newly designed analogues and to understand the energetic landscape of the cis-trans isomerization of the amide bond. mdpi.comnih.gov By understanding the factors that govern conformational preferences, such as steric repulsion and electronic interactions, more potent and selective analogues can be rationally designed. nih.gov
Mechanistic Investigations Theoretical and Biochemical Perspectives
Interactions with Model Biological Systems
While direct experimental studies on the specific interactions of N-(2-sec-butylphenyl)-2-chloropropanamide with model biological systems are not extensively documented in publicly available literature, a significant body of research on the broader class of chloroacetamide herbicides provides a strong basis for understanding its likely molecular mechanisms. The primary mode of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.gov This inhibition is believed to stem from direct interaction with enzymes involved in the VLCFA elongation pathway.
Enzyme Binding Studies
Research on related chloroacetamide herbicides, such as metazachlor and metolachlor, has demonstrated their ability to covalently bind to the active site of condensing enzymes, which are crucial components of the VLCFA elongase complex. nih.govresearchgate.net This binding is typically irreversible and leads to the inactivation of the enzyme. nih.gov
One key study identified the active site cysteine residue as the primary target for covalent modification by chloroacetamides. nih.govresearchgate.net The electrophilic carbon of the chloroacetyl group of the herbicide undergoes a nucleophilic attack by the thiol group of the cysteine residue, forming a stable covalent bond. researchgate.netcambridge.org This action competitively inhibits the binding of the natural acyl-CoA substrate to the enzyme. researchgate.netresearchgate.net
The table below summarizes the inhibitory action of various chloroacetamide herbicides on condensing enzymes, providing a model for the expected behavior of this compound.
| Compound | Target Enzyme/System | Type of Inhibition | Key Findings |
| Metazachlor | Chalcone synthase (CHS) | Irreversible, Covalent | Covalently binds to the active site cysteine. nih.gov |
| Metolachlor | Stilbene synthase (STS) | Irreversible, Covalent | Inactivation requires higher concentrations compared to CHS. nih.gov |
| Cafenstrole | Fatty acid elongase | Inhibition of VLCFA synthesis | Differential sensitivity observed among various elongases. nih.govnih.gov |
| Acetochlor | Very Long Chain Fatty Acid Synthase (VLCFAs) | Inhibition | Commonly used as a standard for comparison in herbicidal activity studies. ekb.egekb.eg |
Molecular Target Identification and Binding Affinities
The primary molecular target for chloroacetamide herbicides has been identified as the 3-ketoacyl-CoA synthase (KCS), the condensing enzyme within the multi-enzyme VLCFA elongase complex. researchgate.net This complex is responsible for the stepwise addition of two-carbon units to fatty acid chains, a process essential for the biosynthesis of various cellular components. nih.gov
Computational docking studies performed on other chloroacetamide derivatives have supported the experimental findings. ekb.egresearcher.life These studies model the interaction between the herbicide and the active site of the VLCFA synthase. The models indicate that the chloroacetamide molecule fits into the enzyme's binding pocket, positioning the reactive chloroacetyl group in close proximity to the key cysteine residue for covalent modification. The interaction is further stabilized by hydrophobic and hydrogen bond interactions with surrounding amino acid residues, such as serine and threonine. ekb.eg
The binding affinity of different chloroacetamides can vary depending on the substituents on the aromatic ring and the amide nitrogen. These structural features influence the electronic and steric properties of the molecule, which in turn affect its ability to access and react with the enzyme's active site.
Structure-Mechanism Relationships for Chloroacetamide Scaffolds
The herbicidal activity of chloroacetamides is intrinsically linked to their chemical structure. The core chloroacetamide scaffold, consisting of a chloroacetyl group attached to a substituted aniline (B41778), is the key to their mechanism of action.
The chloroacetyl group is the reactive moiety responsible for the alkylation of the target enzyme. The presence of the chlorine atom makes the adjacent carbonyl carbon electrophilic and susceptible to nucleophilic attack by the cysteine thiol group in the enzyme's active site.
Lipophilicity: Affects the compound's ability to traverse cell membranes and reach its target site within the plant. nih.gov Halogenated substituents on the phenyl ring, for instance, tend to increase lipophilicity. nih.gov
Steric Factors: The size and shape of the substituents can influence how the molecule fits into the enzyme's active site, thereby affecting binding affinity.
Electronic Effects: Substituents can alter the electron density of the aromatic ring and the amide bond, which may have a subtle influence on the reactivity of the chloroacetyl group.
For this compound, the sec-butyl group at the ortho position of the phenyl ring is a significant structural feature. This bulky alkyl group likely contributes to the molecule's lipophilicity and influences its orientation within the binding pocket of the target enzyme.
Comparison of Mechanistic Properties with Related Amide Compounds
The chloroacetamide class of herbicides shares a common mechanistic feature with other amide-containing herbicides: the disruption of critical biosynthetic pathways in plants. However, the specific molecular targets and modes of interaction can differ.
| Herbicide Class | Primary Mechanism of Action | Molecular Target |
| Chloroacetamides | Inhibition of very-long-chain fatty acid (VLCFA) synthesis | 3-ketoacyl-CoA synthase (condensing enzyme) |
| Thiocarbamates | Inhibition of lipid synthesis and other metabolic processes requiring coenzyme A | Multiple potential targets, including enzymes with sulfhydryl groups |
| Dinitroanilines | Inhibition of microtubule formation | Tubulin |
| Benzamides | Varies depending on the specific compound; some inhibit pigment biosynthesis | Phytoene desaturase (PDS) or other enzymes |
Emerging Research Directions and Future Outlook
Development of Advanced Synthetic Strategies for Complex Architectures
The synthesis of N-(2-sec-butylphenyl)-2-chloropropanamide and its analogs is poised to benefit from cutting-edge synthetic methodologies that offer greater efficiency, control, and the ability to construct more complex molecular architectures. Traditional amide bond formation is being augmented and, in some cases, replaced by more sophisticated techniques.
Recent advancements in C-H functionalization present a powerful tool for the late-stage modification of the this compound scaffold. nih.govnih.govacs.org This strategy allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the aromatic ring or the sec-butyl substituent with high precision. nih.govnih.govacs.org Such modifications can be instrumental in fine-tuning the biological activity and physicochemical properties of the parent molecule. For instance, palladium-catalyzed C-H arylation could be employed to introduce additional aryl groups, potentially leading to compounds with enhanced efficacy or altered selectivity. acs.org
Photoredox catalysis is another emerging area with significant potential for the synthesis and modification of chloroacetamide derivatives. rsc.orgresearchgate.netsigmaaldrich.comnih.gov By harnessing the energy of visible light, photoredox catalysis can facilitate a wide range of chemical transformations under mild conditions, including the formation of C-C and C-X bonds. sigmaaldrich.comnih.gov This methodology could be applied to the synthesis of complex analogs of this compound that are inaccessible through traditional thermal methods. rsc.orgresearchgate.net For example, light-mediated processes could enable novel cyclization reactions, leading to the creation of rigid, polycyclic structures incorporating the chloroacetamide backbone. rsc.orgresearchgate.net
Furthermore, the development of asymmetric synthesis methodologies is crucial for accessing enantiomerically pure forms of this compound and its derivatives, which is often critical for optimizing biological activity. nih.govrsc.orgelsevierpure.com The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective synthesis of these compounds. nih.govrsc.orgelsevierpure.com For instance, a specific method for the synthesis of N-substituted-(S)-2-chloropropanamides has been developed using (S)-2-chloropropionic acid and various amines with a coupling agent. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, and the design of novel chloroacetamide derivatives is no exception. These computational tools offer the potential to accelerate the discovery and optimization of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of N-(substituted phenyl)-2-chloroacetamides. rsc.orgmdpi.comnih.govresearchgate.net By analyzing the physicochemical properties and structural features of a series of compounds, QSAR models can identify key molecular descriptors that correlate with their herbicidal or other biological activities. rsc.orgmdpi.comnih.govresearchgate.net This information can then be used to guide the design of new analogs of this compound with potentially enhanced performance.
Machine learning algorithms are being employed to build predictive models for various properties of interest, including herbicidal activity, toxicity, and environmental fate. These models can be trained on large datasets of existing chemical compounds to learn complex relationships between molecular structure and activity. This approach allows for the virtual screening of large libraries of potential candidates, prioritizing the synthesis and testing of the most promising compounds and thereby reducing the time and cost associated with experimental work.
The table below summarizes some of the key applications of AI and ML in the design of chloroacetamide derivatives.
| Computational Approach | Application in Compound Design | Potential Benefits |
| QSAR | Predicting biological activity based on molecular descriptors. | Guidance for rational design of more potent compounds. |
| Machine Learning | Building predictive models for activity, toxicity, and environmental fate. | Virtual screening of large compound libraries, reducing experimental costs. |
| Predictive Modeling | Forecasting the herbicidal efficacy of new chloroacetamide structures. | Prioritization of synthetic targets with a higher probability of success. |
Green Chemistry Approaches for Sustainable Synthesis and Degradation
The principles of green chemistry are increasingly influencing the synthesis and lifecycle of chemical compounds, including this compound. The focus is on developing more environmentally benign synthetic routes and ensuring the sustainable degradation of the compound after its use.
In the realm of sustainable synthesis, the use of green solvents is a key area of research. tcichemicals.comdcu.iee-bookshelf.de Ionic liquids, for example, are being explored as alternative reaction media due to their low volatility, thermal stability, and potential for recyclability. tcichemicals.comdcu.iee-bookshelf.de The use of such solvents can significantly reduce the environmental impact associated with traditional volatile organic compounds (VOCs).
Biocatalysis offers another promising avenue for the green synthesis of N-aryl amides. researchgate.netnih.govmanchester.ac.uk Enzymes, such as lipases and amide bond synthetases, can catalyze the formation of amide bonds under mild, aqueous conditions with high selectivity. researchgate.netnih.govmanchester.ac.uk This approach avoids the need for harsh reagents and protecting groups, leading to more atom-economical and environmentally friendly synthetic processes. researchgate.net Microwave-assisted synthesis is also being explored as a means to accelerate reactions and reduce energy consumption.
Regarding the end-of-life of the compound, research into sustainable degradation pathways is crucial. The microbial degradation of chloroacetamide herbicides is a significant area of study. researchgate.net Various microbial strains have been identified that can effectively break down these compounds through pathways such as N/C-dealkylation, aromatic ring hydroxylation, and dechlorination. researchgate.net Understanding these metabolic pathways is essential for developing bioremediation strategies for contaminated sites.
Photocatalytic degradation is another emerging technology for the removal of chloroacetamide herbicides from water. mdpi.comdtu.dkrsc.orgmdpi.com This process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), and UV light to generate highly reactive oxygen species that can mineralize the herbicide into less harmful substances. mdpi.comdtu.dkrsc.orgmdpi.com The main transformation reactions observed include dechlorination, hydroxylation, and cyclization. dtu.dk
The following table outlines key green chemistry approaches relevant to this compound.
| Green Chemistry Approach | Application | Environmental Benefit |
| Use of Green Solvents | Employing ionic liquids or water as reaction media. | Reduction of volatile organic compound (VOC) emissions. |
| Biocatalysis | Utilizing enzymes for amide bond formation. | Milder reaction conditions, higher selectivity, and reduced waste. |
| Microwave-Assisted Synthesis | Accelerating chemical reactions using microwave irradiation. | Reduced reaction times and energy consumption. |
| Microbial Degradation | Using microorganisms to break down the compound. | Bioremediation of contaminated soil and water. |
| Photocatalytic Degradation | Using light and a catalyst to decompose the compound. | Removal of the compound from aqueous environments. |
Exploration of Novel Reaction Pathways and Applications for the this compound Scaffold
The inherent reactivity of the chloroacetamide moiety in this compound opens up a wide range of possibilities for the exploration of novel reaction pathways and the development of new applications beyond its traditional use. The ease of displacement of the chlorine atom by various nucleophiles makes this compound a versatile building block in organic synthesis. researchgate.net
The this compound scaffold can be used as a precursor for the synthesis of various heterocyclic compounds . researchgate.netscilit.comnih.govchemmethod.commdpi.com Through nucleophilic substitution followed by intramolecular cyclization, a diverse array of heterocyclic systems, such as imidazoles, pyrroles, and thiazolidinones, can be constructed. researchgate.net These heterocyclic structures are prevalent in many biologically active molecules, suggesting that derivatives of this compound could find applications in medicinal chemistry. For instance, novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives have been synthesized and screened for their anticonvulsant activities. e-bookshelf.de
The principles of click chemistry can also be applied to the this compound scaffold to create novel molecular architectures. wikipedia.orgnih.govapjonline.inresearchgate.net By introducing an azide (B81097) or alkyne functionality into the molecule, it can be readily conjugated with other molecules bearing a complementary reactive group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. wikipedia.orgnih.govapjonline.inresearchgate.net This modular approach allows for the rapid synthesis of a wide range of complex molecules with potential applications in drug discovery, materials science, and bioconjugation. nih.govresearchgate.net
Furthermore, the biological activity of this compound and its derivatives is an area of ongoing exploration. While its herbicidal properties are known, there is potential for this chemical scaffold to exhibit other biological activities. nih.gov For example, some chloroacetamide derivatives have shown promise as antifungal and antibacterial agents. The exploration of these alternative applications could lead to the development of new therapeutic agents or crop protection products. nbinno.com
The table below highlights potential new directions for the this compound scaffold.
| Research Direction | Potential Outcome | Field of Application |
| Synthesis of Heterocycles | Creation of novel imidazole, pyrrole, and thiazolidinone derivatives. | Medicinal Chemistry, Agrochemicals |
| Click Chemistry | Conjugation with other molecules to form complex architectures. | Drug Discovery, Materials Science, Bioconjugation |
| Exploration of New Biological Activities | Discovery of antifungal, antibacterial, or other therapeutic properties. | Pharmaceuticals, Crop Protection |
Q & A
Q. What are the established synthetic routes for N-(2-sec-butylphenyl)-2-chloropropanamide?
- Methodological Answer : The compound is typically synthesized via amide coupling using (S)-2-chloropropionic acid and 2-sec-butylaniline. A common approach employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, facilitating the reaction under anhydrous conditions . Alternative routes involve reacting 2-chloropropionyl chloride with substituted anilines in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. For example, similar derivatives like N-(3,5-bis(trifluoromethyl)phenyl)-2-chloropropanamide achieved a 42% yield under these conditions .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : 1H and 13C NMR spectroscopy are critical for structural validation. Key signals include:
- 1H NMR : A triplet for the chloropropanamide CH2 group (~4.2 ppm) and a multiplet for the sec-butyl group’s methine proton (~2.0 ppm) .
- 13C NMR : Distinct carbonyl carbon (~170 ppm) and chlorine-adjacent carbons (~40-50 ppm) .
Comparative analysis with analogs (e.g., N-(4-chlorophenyl) derivatives) helps resolve ambiguities .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : In airtight containers away from ignition sources, with silica gel to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF .
- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions .
- Catalyst screening : Substituting DCC with HOBt/DMAP may reduce racemization in chiral intermediates .
Example : A 75% yield was reported for N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide using chloracetyl chloride under optimized conditions .
Q. How to resolve discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or crystal packing effects . Strategies include:
- Variable-temperature NMR to assess dynamic conformational changes .
- X-ray crystallography to resolve absolute configuration, as demonstrated for N-(2-chlorophenylsulfonyl)-2,2-dimethylpropanamide (triclinic crystal system, P1 space group) .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What methodologies are suitable for assessing bioactivity in pharmacological studies?
- Methodological Answer :
- Enzyme inhibition assays : Screen against targets like proteases or kinases using fluorogenic substrates .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Molecular docking : Compare binding affinity with structurally related amides (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
